molecular formula C8H10N2O3S B7849083 Benzenesulfonyl-acetic acid hydrazide

Benzenesulfonyl-acetic acid hydrazide

Cat. No.: B7849083
M. Wt: 214.24 g/mol
InChI Key: OMVWGVKJBKRRTO-UHFFFAOYSA-N
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Description

Benzenesulfonyl-acetic acid hydrazide is an organic compound with the molecular formula C6H8N2O2S. It is a derivative of benzenesulfonic acid and acetic acid, featuring a hydrazide functional group. This compound is known for its utility in various chemical reactions and scientific research applications.

Synthetic Routes and Reaction Conditions:

  • From Benzenesulfonyl Chloride: Benzenesulfonyl chloride reacts with hydrazine hydrate in an aqueous medium to form this compound. The reaction is typically carried out at room temperature and requires a basic catalyst such as sodium hydroxide.

  • From Acetic Acid and Benzenesulfonyl Chloride: Acetic acid is first converted to its acyl chloride form using thionyl chloride. The resulting acyl chloride is then reacted with hydrazine hydrate to yield this compound.

Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes the use of continuous reactors and purification steps such as recrystallization.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form benzenesulfonyl-acetic acid.

  • Reduction: The hydrazide group can be reduced to form a hydrazine derivative.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Benzenesulfonyl-acetic acid.

  • Reduction: Hydrazine derivatives.

  • Substitution: Sulfonyl-substituted compounds.

Scientific Research Applications

Benzenesulfonyl-acetic acid hydrazide is widely used in scientific research due to its versatile chemical properties:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of hydrazones and their subsequent reactions.

  • Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which benzenesulfonyl-acetic acid hydrazide exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The hydrazide group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or activation of these molecules.

  • Pathways: The compound can interfere with metabolic pathways by inhibiting key enzymes, thereby affecting the synthesis or breakdown of various biomolecules.

Comparison with Similar Compounds

Benzenesulfonyl-acetic acid hydrazide is compared with other similar compounds to highlight its uniqueness:

  • p-Toluenesulfonyl hydrazide: Similar in structure but used primarily in the generation of toluenesulfonyl hydrazones.

  • 2,4,6-Triisopropylbenzenesulfonylhydrazide: Used as a source of diimide, differing in its bulky substituents.

  • Phenylsulfonyl hydrazide: Another sulfonyl hydrazide with applications in organic synthesis.

These compounds share the common feature of having a sulfonyl group attached to a hydrazide, but their specific applications and reactivity profiles vary.

Properties

IUPAC Name

2-(benzenesulfonyl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c9-10-8(11)6-14(12,13)7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVWGVKJBKRRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 5.0 g (0.023 mol) of benzenesulfonyl-acetic acid methyl ester in 10 mL of MeOH at RT, 3.50 g (0.070 mol, 3 eq) of hydrazine hydrate were added. After one hour, the solvent and the excess of hydrazine were removed under reduced pressure, yielding 4.90 g (quantitative) of benzenesulfonyl-acetic acid hydrazide as a colorless oil, MS: 232 (MNH4+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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